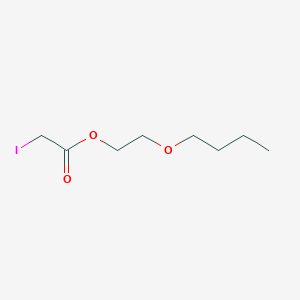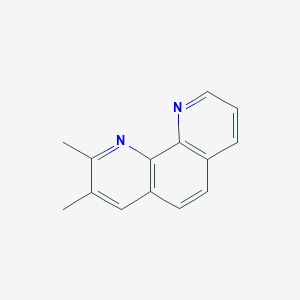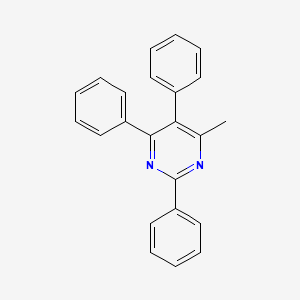![molecular formula C10H12ClHgNO3 B14639985 Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury CAS No. 53720-11-9](/img/structure/B14639985.png)
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 3-methoxy-3-(2-nitrophenyl)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-methoxy-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to purify the compound.
化学反応の分析
Types of Reactions
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to replace the chloro group.
Major Products
Oxidation: Products may include mercury oxides or other oxidized mercury species.
Reduction: The major product would be the corresponding amino derivative.
Substitution: The products would depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the development of specialized materials and chemical processes.
作用機序
The mechanism of action of Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can affect various molecular pathways, leading to potential toxic effects.
類似化合物との比較
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar in structure but with an ethyl group instead of the 3-methoxy-3-(2-nitrophenyl)propyl group.
Phenylmercury: Contains a phenyl group bonded to mercury.
Uniqueness
Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury is unique due to the presence of the 3-methoxy-3-(2-nitrophenyl)propyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
53720-11-9 |
|---|---|
分子式 |
C10H12ClHgNO3 |
分子量 |
430.25 g/mol |
IUPAC名 |
chloro-[3-methoxy-3-(2-nitrophenyl)propyl]mercury |
InChI |
InChI=1S/C10H12NO3.ClH.Hg/c1-3-10(14-2)8-6-4-5-7-9(8)11(12)13;;/h4-7,10H,1,3H2,2H3;1H;/q;;+1/p-1 |
InChIキー |
OIYBOEWKVJLLLG-UHFFFAOYSA-M |
正規SMILES |
COC(CC[Hg]Cl)C1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14639909.png)
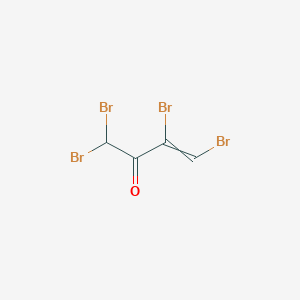
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
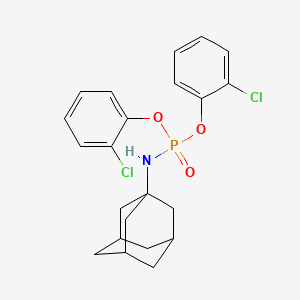
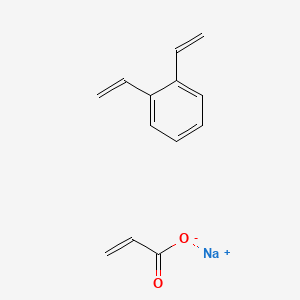
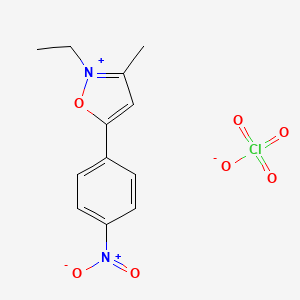
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
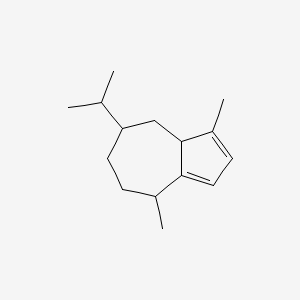
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
